AM966 is a synthetically derived antagonist of Lysophosphatidic acid receptor 1 (LPA1). [, , , , , , , , , , , ] LPA receptors are a group of G protein-coupled receptors that mediate a variety of cellular responses to lysophosphatidic acid (LPA), a bioactive phospholipid. [, , , , , , , , , ] AM966 exhibits high affinity and selectivity for LPA1, making it a valuable tool for studying LPA1 signaling pathways. [, , , ]
The synthesis of AM966 involves several steps that utilize standard organic chemistry techniques. While specific synthetic pathways are not extensively detailed in the literature, it is known that the compound can be prepared from commercially available starting materials through a series of reactions that likely involve functional group modifications and coupling reactions. The solubility of AM966 in dimethyl sulfoxide exceeds 10 mM, facilitating its use in various biological assays .
AM966 participates in various chemical reactions primarily related to its function as a receptor antagonist. In vitro studies demonstrate that AM966 effectively inhibits LPA-induced intracellular calcium release from cells expressing LPA1 receptors, showcasing its role in modulating cellular signaling pathways activated by lysophosphatidic acid .
The mechanism by which AM966 exerts its effects involves competitive inhibition of the LPA1 receptor. Upon administration, AM966 binds to the LPA1 receptor, preventing lysophosphatidic acid from activating this receptor. This inhibition disrupts downstream signaling pathways typically triggered by LPA, such as those involving phospholipase C and mitogen-activated protein kinases, leading to reduced cellular responses associated with inflammation and fibrosis .
While specific physical properties such as melting point or boiling point are not provided in the search results, AM966 is noted for its high solubility in organic solvents like dimethyl sulfoxide.
AM966 has potential applications primarily in scientific research focused on pulmonary diseases. Its role as an LPA1 antagonist positions it as a candidate for investigating treatments for conditions such as lung fibrosis and other inflammatory diseases.
AM966 (chemical name: 2-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid) is a biphenyl-based small molecule with the molecular formula C₂₇H₂₃ClN₂O₅ and a molecular weight of 490.93 g/mol. Its structure features a chiral (R)-1-(2-chlorophenyl)ethyl group linked to a 3-methylisoxazole core via a carbamate bond, while a biphenylacetic acid moiety occupies the 5-position of the isoxazole ring [1] [5]. This design confers optimal steric and electronic properties for LPA1 receptor binding. The compound is typically synthesized through a multi-step sequence starting with Suzuki coupling to assemble the biphenyl backbone, followed by chiral resolution to isolate the (R)-enantiomer critical for activity. Final steps involve carbamate formation and acid deprotection [5] [9]. AM966 exists as a white to off-white solid with solubility in DMSO (>100 mg/mL) and ethanol (2.24 mg/mL after warming) but is insoluble in aqueous buffers [1].
Table 1: Physicochemical Properties of AM966
Property | Value |
---|---|
CAS Number | 1228690-19-4 |
Molecular Weight | 490.93 g/mol |
Molecular Formula | C₂₇H₂₃ClN₂O₅ |
Appearance | White to off-white solid |
Solubility in DMSO | >100 mg/mL |
Solubility in Water | Insoluble |
AM966 functions as a high-affinity, competitive antagonist of lysophosphatidic acid receptor 1 (LPA1), inhibiting LPA-stimulated intracellular calcium release with an IC₅₀ of 17 nM in CHO cells expressing human LPA1 [1] [7]. It effectively blocks LPA-mediated downstream signaling pathways, including:
In cellular migration assays, AM966 inhibits LPA-induced chemotaxis in IMR-90 human lung fibroblasts (IC₅₀ = 182 ± 86 nM) and A2058 melanoma cells (IC₅₀ = 138 ± 43 nM) by disrupting LPA1-driven directional movement [1] [7].
AM966 exhibits >100-fold selectivity for human LPA1 over other LPA receptor subtypes. Key selectivity data derived from calcium flux assays include:
The selectivity arises from specific interactions within LPA1’s orthosteric pocket, particularly through hydrogen bonding with residues in transmembrane domains 3 and 7, and hydrophobic contacts with the (R)-1-(2-chlorophenyl)ethyl group [9]. Compared to early LPA1/3 dual antagonists like Ki16425, AM966’s selectivity for LPA1 is 9-fold higher, reducing off-target effects [9].
Table 2: Selectivity Profile of AM966 Across LPA Receptors
Receptor Subtype | Species | IC₅₀ (nM) | Selectivity Ratio (vs. LPA1) |
---|---|---|---|
LPA1 | Human | 17 | 1.0 (reference) |
LPA1 | Mouse | 19 | 1.1 |
LPA2 | Human | 1,700 | 100 |
LPA3 | Human | 1,600 | 94 |
LPA4 | Human | >10,000 | >588 |
LPA5 | Human | >10,000 | >588 |
AM966 demonstrates moderate blood-brain barrier (BBB) penetration, attributable to its moderate lipophilicity (cLogP ~4.2) and molecular weight <500 Da [3] [10]. In vivo studies in mice reveal:
Notably, AM966’s CNS efficacy is observed at plasma concentrations of ~1 µM, consistent with its LPA1 IC₅₀ and unbound fraction in brain tissue [4] [10].
Table 3: BBB Penetration and CNS Effects of AM966
Parameter | Value/Outcome |
---|---|
log D (distribution coeff.) | 3.8–4.5 |
Plasma Concentration (Cₘₐₓ) | ~1 µM (30 mg/kg oral dose) |
Brain Edema Reduction | 40–60% (mouse ICH model) |
Evans Blue Extravasation | ↓55% (vs. untreated ICH mice) |
PMN Recruitment | ↓70% via TSP1/CXCR2 pathway blockade |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7